3-Bromo-4'-methoxy-2'-methylbiphenyl
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Overview
Description
3-Bromo-4’-methoxy-2’-methylbiphenyl is an organic compound with the molecular formula C14H13BrO. It is a biphenyl derivative, characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 4’-position, and a methyl group at the 2’-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4’-methoxy-2’-methylbiphenyl can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a methoxy-substituted phenylboronic acid in the presence of a palladium catalyst and a base.
Direct Bromination: Another approach involves the bromination of 4’-methoxy-2’-methylbiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of 3-Bromo-4’-methoxy-2’-methylbiphenyl often employs the Suzuki-Miyaura coupling due to its scalability and high yield. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-methoxy-2’-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4’-methoxy-2’-methylbiphenyl.
Scientific Research Applications
3-Bromo-4’-methoxy-2’-methylbiphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4’-methoxy-2’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybiphenyl
- 2-Bromo-4-methoxybiphenyl
- 4-Bromo-4’-methoxybiphenyl
Uniqueness
3-Bromo-4’-methoxy-2’-methylbiphenyl is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2’-position differentiates it from other similar compounds and influences its reactivity and applications .
Properties
IUPAC Name |
1-(3-bromophenyl)-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRENAODHLJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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